molecular formula C9H17NO2 B053925 1-[(2S)-2-(2-Hydroxypropan-2-YL)pyrrolidin-1-YL]ethanone CAS No. 113557-10-1

1-[(2S)-2-(2-Hydroxypropan-2-YL)pyrrolidin-1-YL]ethanone

Cat. No.: B053925
CAS No.: 113557-10-1
M. Wt: 171.24 g/mol
InChI Key: CKMVPCXMBWHCEA-QMMMGPOBSA-N
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Description

2-Pyrrolidinemethanol, 1-acetyl-alpha,alpha-dimethyl-, (S)-(9CI) is a chiral compound that belongs to the class of pyrrolidines. These compounds are characterized by a five-membered nitrogen-containing ring. The specific stereochemistry indicated by (S) suggests that the compound has a specific three-dimensional arrangement, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinemethanol, 1-acetyl-alpha,alpha-dimethyl-, (S)-(9CI) typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Acetyl Group: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Alpha,alpha-Dimethyl Substitution: This step may involve alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions might convert the acetyl group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

2-Pyrrolidinemethanol, 1-acetyl-alpha,alpha-dimethyl-, (S)-(9CI) could have various applications in scientific research:

    Chemistry: As a chiral building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its chiral nature.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, lacking the acetyl and dimethyl substitutions.

    N-Methylpyrrolidine: A similar compound with a methyl group instead of an acetyl group.

    2-Pyrrolidinemethanol: Lacking the acetyl and dimethyl substitutions.

Uniqueness

The specific combination of the acetyl group, alpha,alpha-dimethyl substitution, and (S) stereochemistry makes 2-Pyrrolidinemethanol, 1-acetyl-alpha,alpha-dimethyl-, (S)-(9CI) unique

Properties

IUPAC Name

1-[(2S)-2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(11)10-6-4-5-8(10)9(2,3)12/h8,12H,4-6H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMVPCXMBWHCEA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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